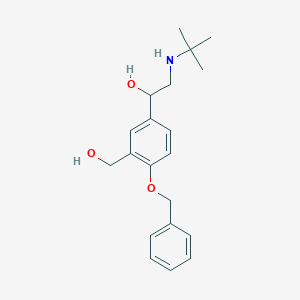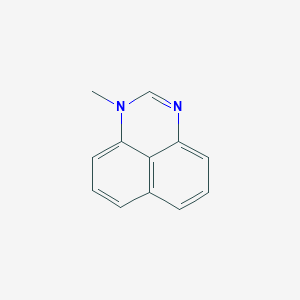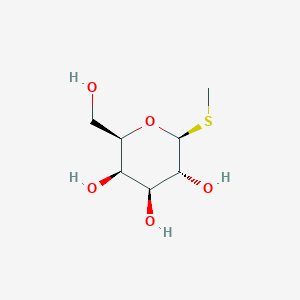
1,1-Dimethoxy-3-methylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,1-dimethoxy-3-methylene- is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, characterized by the presence of two methoxy groups and a methylene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-dimethoxy-3-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form cyclohexane, 1,1-dimethoxy-. This intermediate is then subjected to a methylenation reaction using a methylene donor such as diazomethane or a Wittig reagent to introduce the methylene group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1,1-dimethoxy-3-methylene- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1-dimethoxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,1-dione or cyclohexane-1,1-dicarboxylic acid.
Reduction: Formation of cyclohexane, 1,1-dimethoxy-3-methyl-.
Substitution: Formation of cyclohexane derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Cyclohexane, 1,1-dimethoxy-3-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane, 1,1-dimethoxy-3-methylene- involves its interaction with molecular targets and pathways. The methoxy and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,1-dimethyl-3-methylene-
- Cyclohexane, 1,3-dimethyl-2-methylene-, trans-
- Cyclohexane, 1,1-dimethoxy-
Uniqueness
Cyclohexane, 1,1-dimethoxy-3-methylene- is unique due to the presence of both methoxy and methylene groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. The methylene group at the 3-position provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
104598-80-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,1-dimethoxy-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3 |
InChI Key |
PRZXPSUHAKZTAW-UHFFFAOYSA-N |
SMILES |
COC1(CCCC(=C)C1)OC |
Canonical SMILES |
COC1(CCCC(=C)C1)OC |
Key on ui other cas no. |
104598-80-3 |
Synonyms |
Cyclohexane, 1,1-dimethoxy-3-methylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


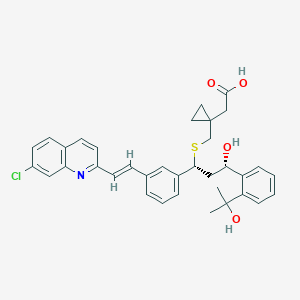

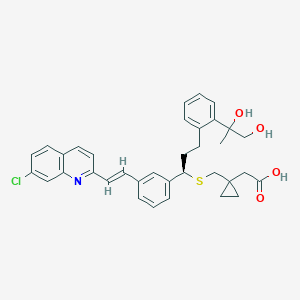

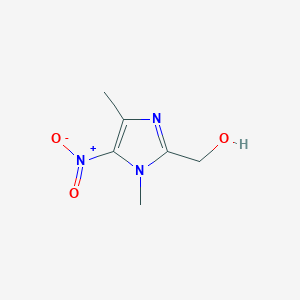
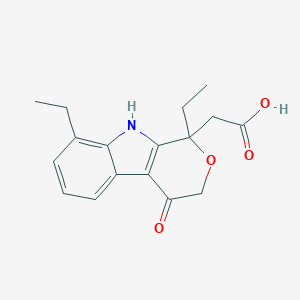



![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
